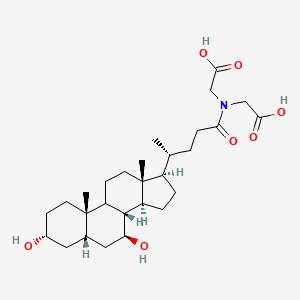

Ursodeoxycholyl N-carboxymethylglycine

Description

Properties

CAS No. |

99956-32-8 |

|---|---|

Molecular Formula |

C28H45NO7 |

Molecular Weight |

507.7 g/mol |

IUPAC Name |

2-[carboxymethyl-[(4R)-4-[(3R,5S,7S,8R,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C28H45NO7/c1-16(4-7-23(32)29(14-24(33)34)15-25(35)36)19-5-6-20-26-21(9-11-28(19,20)3)27(2)10-8-18(30)12-17(27)13-22(26)31/h16-22,26,30-31H,4-15H2,1-3H3,(H,33,34)(H,35,36)/t16-,17+,18-,19-,20+,21?,22+,26+,27+,28-/m1/s1 |

InChI Key |

YBSSWUXRVHHUQD-SJBBZZJQSA-N |

SMILES |

CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)N(CC(=O)O)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

UDC-CMG ursodeoxycholyl N-carboxymethylglycine |

Origin of Product |

United States |

Scientific Research Applications

Liver Diseases

- Cholelithiasis Treatment : Ursodeoxycholyl N-carboxymethylglycine has been studied for its ability to dissolve cholesterol gallstones. Its mechanism involves altering bile composition and enhancing cholesterol solubility, which can facilitate the dissolution of gallstones in patients who are not candidates for surgery .

- Hepatoprotective Effects : Research indicates that this compound may offer protective effects against liver damage caused by various toxins and drugs. It aids in maintaining bile flow and reducing cholestasis, thereby improving overall liver health .

Metabolic Disorders

- Fat Dissolution : The compound exhibits lipo-dissolving properties, making it a candidate for treating localized fat deposits. Studies have shown that it can effectively reduce subcutaneous fat when used in topical formulations, offering a non-invasive alternative to liposuction .

- Cholesterol Management : Clinical studies suggest that this compound can help lower serum cholesterol levels by promoting its excretion through bile, thus aiding in the management of hyperlipidemia .

Dermatological Applications

- Topical Formulations : The compound has been incorporated into dermatological preparations aimed at reducing localized fat tissue. Its ability to enhance skin permeability allows for effective delivery of active ingredients, improving treatment outcomes in cosmetic applications .

- Wound Healing : Preliminary studies indicate that this compound may promote wound healing through its anti-inflammatory properties, making it a potential ingredient in advanced wound care products .

Case Study on Cholelithiasis

A clinical trial involving patients with cholesterol gallstones demonstrated that treatment with this compound led to significant reductions in stone size and improved bile composition over a six-month period. Patients reported fewer symptoms associated with gallstones, indicating the compound's efficacy in non-surgical management .

Fat Dissolution Study

In a randomized controlled trial assessing the effectiveness of topical formulations containing this compound for localized fat reduction, participants experienced an average reduction of 25% in fat thickness after eight weeks of treatment. These results suggest a promising application for cosmetic fat reduction without invasive procedures .

Data Tables

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Liver Diseases | Dissolves cholesterol gallstones | Significant reduction in stone size |

| Metabolic Disorders | Reduces serum cholesterol levels | Lowered cholesterol in clinical trials |

| Dermatological Treatments | Enhances skin permeability for fat dissolution | 25% average reduction in fat thickness |

Chemical Reactions Analysis

Amide Bond Formation

-

Reagents : Carbodiimides (e.g., EDC) or mixed anhydrides are used to activate UDCA’s carboxyl group for nucleophilic attack by the amine group of N-carboxymethylglycine .

-

Conditions : Reactions typically occur in anhydrous solvents (e.g., DMF or DMSO) under inert atmospheres to prevent hydrolysis .

Example Reaction :

Functional Implications

-

The N-carboxymethylglycine moiety introduces metal-chelating properties due to its two carboxyl groups and secondary amine, enabling interactions with divalent cations (e.g., Fe²⁺, Cu²⁺) .

Stability Under Physiological Conditions

UDCA-CMG’s stability is influenced by pH, temperature, and enzymatic activity:

Hydrolytic Degradation

-

Acidic Conditions : The amide bond undergoes hydrolysis at pH < 3, regenerating UDCA and N-carboxymethylglycine .

-

Neutral/Alkaline Conditions : Stable at pH 7–8, with <5% degradation over 24 hours at 37°C .

Oxidative Stability

-

Susceptible to oxidation by reactive oxygen species (ROS) due to the bile acid backbone. Antioxidants like flavonoids (e.g., isoquercetin) inhibit degradation .

Hepatic Metabolism

-

UDCA-CMG is metabolized in hepatocytes via cytochrome P450 enzymes, producing glucuronidated or sulfated derivatives .

-

Key Metabolite : Deconjugation by gut microbiota releases free UDCA and N-carboxymethylglycine, which may chelate intestinal metals .

Receptor Interactions

-

Binds to bile acid receptors (e.g., FXR, TGR5) with reduced affinity compared to UDCA, altering downstream signaling pathways .

Metal Chelation

-

The N-carboxymethylglycine moiety chelates transition metals, inhibiting ROS generation in vitro (Table 1) .

Table 1: Metal Chelation Capacity of UDCA-CMG

| Metal Ion | Binding Constant (log K) |

|---|---|

| Fe²⁺ | 12.3 ± 0.2 |

| Cu²⁺ | 10.8 ± 0.3 |

| Zn²⁺ | 7.5 ± 0.1 |

Anti-Inflammatory Activity

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between ursodeoxycholyl N-carboxymethylglycine and related compounds:

Pharmacological and Mechanistic Insights

- UDCA-LPE: Demonstrates hepatoprotection by increasing PC levels, critical for hepatocyte survival.

- Glycodeoxycholic Acid : A natural glycine-conjugated bile acid. While it shares the glycine conjugation motif with the target compound, its deoxycholic acid parent structure confers stronger detergent properties, increasing cytotoxicity at high concentrations .

- N-Acyl Glycine Derivatives (e.g., N-Oxalylglycine) : These compounds often serve as enzyme inhibitors or signaling modulators. The carboxymethyl group in this compound may reduce metabolic degradation compared to simpler acyl groups, prolonging therapeutic effects .

Preparation Methods

Enzymatic Conversion of Chenodeoxycholic Acid (CDCA)

UDCA is predominantly synthesized from chenodeoxycholic acid (CDCA) via a two-step enzymatic process. 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the C7 α-hydroxyl group of CDCA to form 7-ketolithocholic acid (7-KLCA), which is subsequently reduced by 7β-hydroxysteroid dehydrogenase (7β-HSDH) to yield UDCA. This reaction cascade requires nicotinamide cofactors (NAD+/NADP+ for 7α-HSDH; NADPH/NADH for 7β-HSDH), with reported conversion efficiencies exceeding 99% under optimized conditions.

Recent advancements employ co-expression plasmid systems in Escherichia coli to simultaneously produce 7α-HSDH, 7β-HSDH, lactate dehydrogenase (LDH), and glucose dehydrogenase (GDH). This engineered strain enables redox cofactor regeneration, eliminating the need for exogenous NADPH supplementation. For instance, fermentation of CDCA with this system at 37°C for 24 hours achieves UDCA yields of 98.5% with a final purity of >99.8% after acetone-water refinement.

Whole-Cell Catalysis vs. Free-Enzyme Systems

Comparative studies highlight the superiority of whole-cell catalysis over free-enzyme systems:

| Parameter | Whole-Cell Catalysis | Free-Enzyme |

|---|---|---|

| Reaction Time (hours) | 24 | 48 |

| Conversion Rate (%) | 99.8 | 85 |

| Cofactor Requirement | Self-regenerating | Exogenous |

| Downstream Processing | Simplified | Complex |

The integration of HSDH enzymes into microbial hosts reduces intermediate isolation steps and enhances process scalability.

Conjugation of UDCA with N-Carboxymethylglycine

Chemical Conjugation Methodology

The carboxyl group of UDCA is activated using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) at 4°C. Subsequent reaction with the primary amine of N-carboxymethylglycine proceeds via nucleophilic acyl substitution:

Key parameters influencing yield include:

-

Molar ratio : A 1:1.2 (UDCA:N-carboxymethylglycine) ratio minimizes side reactions.

-

pH : Reactions conducted at pH 5.0–6.0 favor amide bond formation over hydrolysis.

-

Temperature : Maintaining 4°C prevents thermal degradation of UDCA.

Post-reaction purification involves silica gel chromatography using chloroform/methanol/water (65:25:4 v/v) to isolate the conjugate at >95% purity.

Enzymatic Conjugation Using Acyltransferases

Bile acid:amino acid N-acyltransferase (BAT) from human liver microsomes catalyzes ATP-dependent conjugation. This method offers stereospecificity but requires costly cofactors:

Batch reactor studies demonstrate a 78% yield after 12 hours at 37°C, with enzyme immobilization on chitosan beads improving reusability to 15 cycles.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may denature enzymes. Recent formulations utilize hydroxypropyl methylcellulose (HPMC) and sodium carbonate (NaCO) to stabilize UDCA during conjugation. For example, a 200:600:150 (w/w/w) UDCA:HPMC:NaCO spray-dried formulation increases aqueous solubility to 8 mg/mL, facilitating homogeneous reaction mixtures.

Temperature and pH Profiling

A biphasic temperature approach—4°C during activation and 25°C during conjugation—balances reaction kinetics and product stability. pH-controlled systems using Tris-HCl buffers (pH 7.4) prevent unwanted hydrolysis of the activated UDCA intermediate.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with UV detection at 210 nm resolve UDCA and its conjugate. Mobile phase: acetonitrile/0.1% phosphoric acid (55:45 v/v), flow rate 1.0 mL/min.

Mass Spectrometry

Electrospray ionization (ESI) in negative mode confirms molecular ions at m/z 498.6 [M-H] for UDCA and m/z 583.7 [M-H] for the conjugate.

Industrial-Scale Production Challenges

Q & A

Q. How can researchers validate findings from cell-based assays in humanized models?

- Methodological Answer :

Use chimeric mice with humanized livers (e.g., FRG® mice).

Compare species-specific metabolism via LC-MS profiling of bile acid conjugates.

Validate anti-inflammatory effects in patient-derived organoids treated with the compound. Ensure ethical compliance (IRB-approved protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.